Modecainide
CAS No.: 81329-71-7
Cat. No.: VC0535911
Molecular Formula: C22H28N2O3
Molecular Weight: 368.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81329-71-7 |
|---|---|
| Molecular Formula | C22H28N2O3 |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | 4-hydroxy-3-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide |
| Standard InChI | InChI=1S/C22H28N2O3/c1-24-14-6-5-8-18(24)12-10-16-7-3-4-9-19(16)23-22(26)17-11-13-20(25)21(15-17)27-2/h3-4,7,9,11,13,15,18,25H,5-6,8,10,12,14H2,1-2H3,(H,23,26) |
| Standard InChI Key | LBYXPDAENJSHDD-UHFFFAOYSA-N |
| SMILES | CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)O)OC |
| Canonical SMILES | CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)O)OC |
| Appearance | Solid powder |
Introduction
Modecainide is a chemical compound with the molecular formula C22H28N2O3, known for its application in the treatment or prevention of cardiac arrhythmias. It belongs to the class of phenols and methoxybenzenes, with a molecular weight of approximately 368.5 g/mol . This compound is also recognized by several synonyms, including 3-methoxy-O-desmethylencainide and BMY-40327 .
Pharmacological Use
Modecainide is utilized in the management of cardiac arrhythmias, which involves affecting the polarization-repolarization phase of the action potential in heart cells . This action helps stabilize heart rhythms and prevent irregular heartbeats.
Synthesis and Derivatives
The synthesis of Modecainide involves complex organic chemistry techniques, often requiring precise conditions to achieve the desired molecular structure. Derivatives of similar compounds, such as vanillic acid hybrids, have shown potential in developing new therapeutic agents with enhanced biological activities .
Toxicological Information
Toxicological data on Modecainide are not extensively documented, but as with many pharmaceutical compounds, it is crucial to assess its acute and chronic effects to ensure safe usage .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume